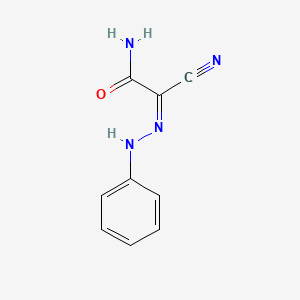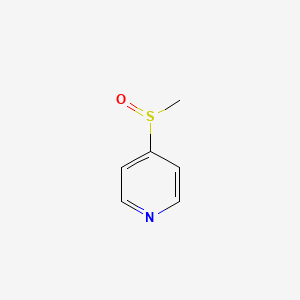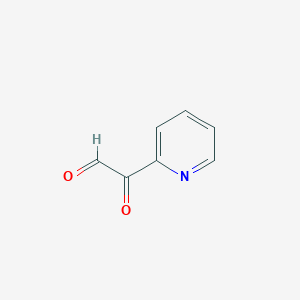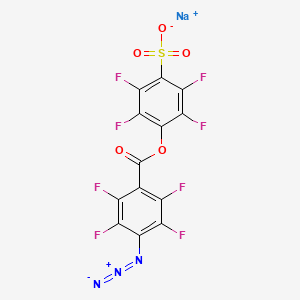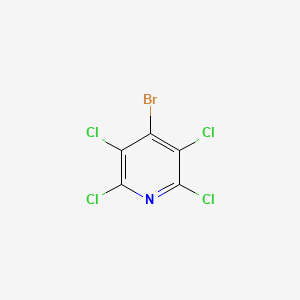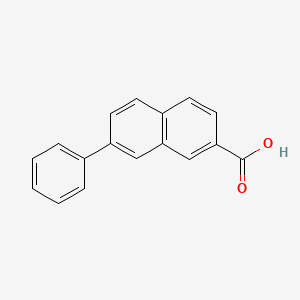
7-Phenylnaphthalene-2-carboxylic acid
Overview
Description
7-Phenylnaphthalene-2-carboxylic acid is a chemical compound . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The exact properties and applications of this specific compound are not widely documented in the literature.
Molecular Structure Analysis
The molecular structure of 7-Phenylnaphthalene-2-carboxylic acid consists of a naphthalene core, a phenyl group at the 7-position, and a carboxylic acid group at the 2-position . The molecular formula is C17H12O2 .Scientific Research Applications
Chemical Synthesis and Catalysis
- 7-Phenylnaphthalene-2-carboxylic acid has been utilized in the synthesis of complex chemical structures. For instance, a study demonstrated the facile synthesis of 2-phenylnaphthalene, showcasing the potential of benzyl carbon as a nucleophilic center in the presence of amide nitrogen and acetate oxygen (Wang et al., 2011). Another research focused on the synthesis of 2,3-fused 4-phenylnaphthalen-1-yl carboxylates, highlighting a novel two-step process involving ruthenium-catalyzed hydrocarboxylative cyclization (Yamamoto et al., 2015).
Chemical Properties and Reactions
- Investigations into the solubility and isomerism of benzene mono- and dicarboxylic acids, including compounds similar to 7-Phenylnaphthalene-2-carboxylic acid, revealed insights into their effects on alumina dispersions. This study showed that the molecular structure of these acids influences their ability to bridge between surfaces, impacting rheological changes in alumina slurries (Teh et al., 2011).
Potential in Cancer Research
- Research on synthetic 2-phenylnaphthalenes, closely related to 7-Phenylnaphthalene-2-carboxylic acid, has shown that they can inhibit the proliferation and induce apoptosis in cancer cells. A study highlighted how hydroxyl group positioning on the naphthalene ring and the phenyl ring of 2-phenylnaphthalene derivatives significantly affects their cytotoxicity against human breast cancer cells (Chang et al., 2015).
Mechanism of Action
properties
IUPAC Name |
7-phenylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)15-9-7-13-6-8-14(10-16(13)11-15)12-4-2-1-3-5-12/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVGOLSVORUBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594194 | |
| Record name | 7-Phenylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenylnaphthalene-2-carboxylic acid | |
CAS RN |
229006-56-8 | |
| Record name | 7-Phenylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[U-Ring-13C6]-Benzenemethanol](/img/structure/B3064778.png)


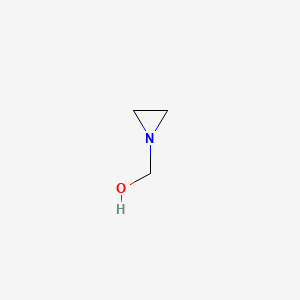
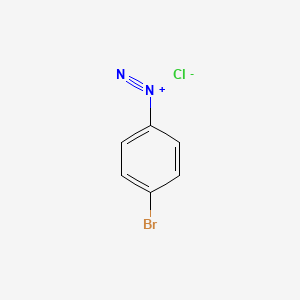
![1-[3-(Dimethylamino)propyl]-indole-3-acetamide](/img/structure/B3064810.png)


